

# Introduction to CCK-4: Structure, Properties, and Biological Target

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## Compound of Interest

Compound Name: Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH<sub>2</sub>

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**Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH<sub>2</sub>** is the C-terminal tetrapeptide fragment of the larger cholecystikinin (CCK) hormone.[1][2] While larger CCK peptides, such as CCK-8 and CCK-58, have diverse roles in both the gastrointestinal system and the central nervous system (CNS), CCK-4's effects are primarily localized to the brain.[1][3] Its sequence, Trp-Met-Asp-Phe-NH<sub>2</sub>, is the minimum fragment required for high-affinity binding to the CCK-B receptor, which is widely distributed throughout the brain.[4]

The N-terminal Carbobenzyloxy (Cbz or Z) group is a common protecting group used during peptide synthesis.[5] The primary biological actions of CCK-4 are mediated through its agonism of CCK-B receptors, which are implicated in anxiety, memory processes, and nociception.[3][4] In contrast, CCK-A receptors are found mainly in the periphery and are involved in digestion and satiety.[4]

## Key Physicochemical Properties:

- Molecular Formula: C<sub>29</sub>H<sub>35</sub>N<sub>5</sub>O<sub>7</sub>S[1]
- Molar Mass: 597.69 g·mol<sup>-1</sup>[1]

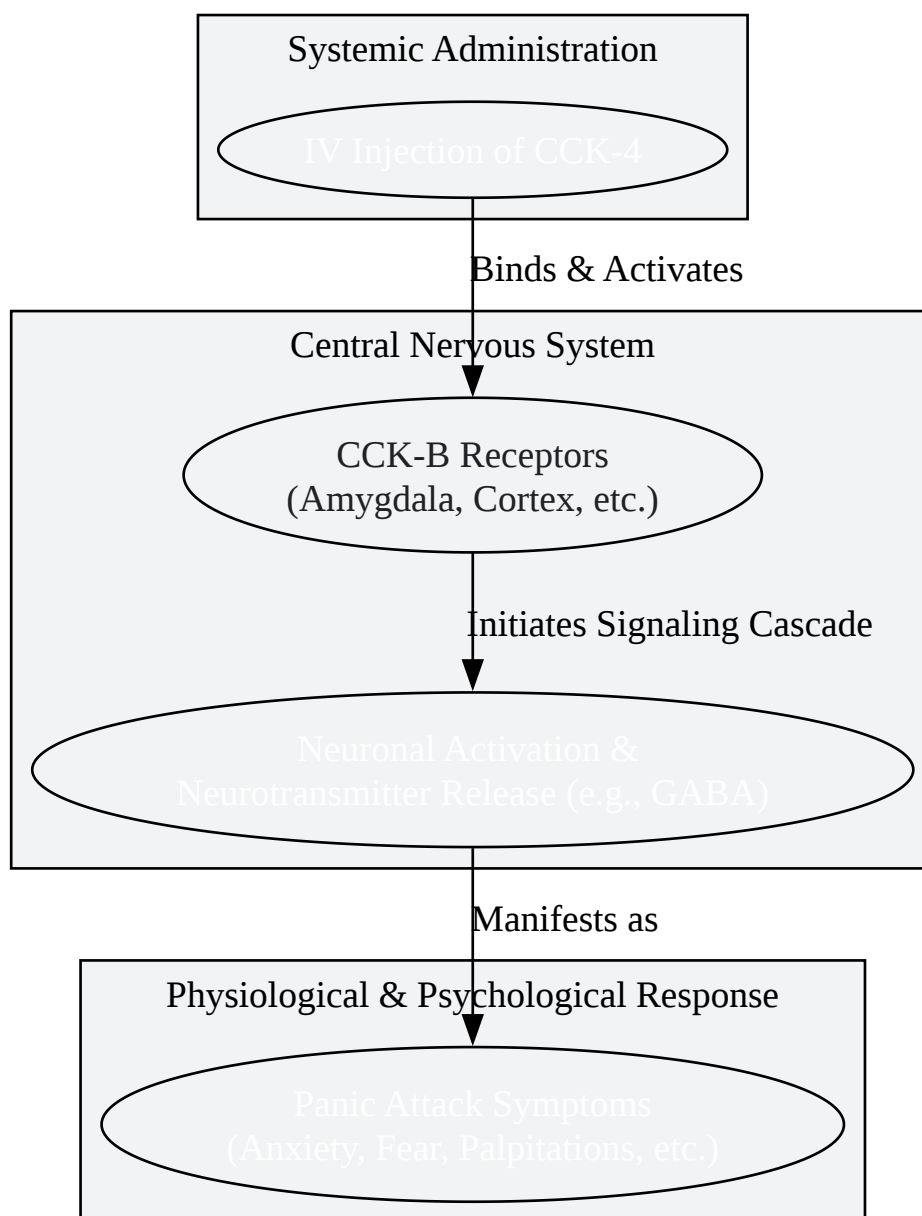
- Pharmacokinetics: CCK-4 has a short biological half-life of approximately 13 minutes and must be administered intravenously due to its peptide nature and high hydrophilicity, which result in poor oral bioavailability.[1][6]

## Core Application: A Robust Model for Panic and Anxiety Research

The most significant application of CCK-4 is its reliable induction of panic attacks in both healthy volunteers and patients with panic disorder.[2][7] This has established the "CCK-4 challenge" as a standard experimental model to investigate the neurobiology of panic and to screen potential anxiolytic therapies.[8][9]

## Mechanism of Anxiogenic Action

Upon intravenous administration, CCK-4 rapidly crosses the blood-brain barrier and activates CCK-B receptors in key brain regions associated with fear and anxiety, such as the amygdala, hippocampus, cerebral cortex, and brainstem nuclei.[2][8] This activation is believed to trigger a cascade of neurotransmitter release and neuronal firing that mimics the physiological and psychological symptoms of a spontaneous panic attack.[2] Studies have shown that CCK-4 administration leads to increased GABA outflow from the cerebral cortex, a response that is prevented by CCK-B antagonists.[10]



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## Comparative Effects: Healthy vs. Panic Disorder Patients

Clinical studies consistently demonstrate a heightened sensitivity to the panicogenic effects of CCK-4 in patients with a history of panic disorder compared to healthy controls.

Feature	Healthy Volunteers	Panic Disorder Patients	Source(s)
Incidence of Panic Attack (25 µg dose)	17%	91%	[7]
Incidence of Panic Attack (50 µg dose)	47%	100%	[7]
Symptom Severity	Moderate	High	[7]
Symptom Profile	Closely resembles spontaneous panic attacks	Identical to spontaneous panic attacks	[8][11]

This differential sensitivity suggests an underlying dysregulation of the CCK system in individuals with panic disorder, possibly involving increased receptor sensitivity or altered endogenous CCK metabolism.[2][8]

## Neuroanatomical Correlates of CCK-4 Induced Panic

Functional neuroimaging studies using positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) have identified a network of brain regions activated during a CCK-4-induced panic attack. These include:

- Anterior cingulate gyrus[2][12]
- Claustrum-insular-amygdala region[2][13]
- Cerebellar vermis[2]
- Hypothalamus and brainstem[8][13]

These findings provide a neuroanatomical map of the panic response, offering specific targets for therapeutic intervention.[12][13]

## Comparative Analysis: CCK-4 Analogues and Alternatives

The development of CCK-4 analogues has been crucial for elucidating structure-activity relationships and for creating more potent or selective research tools, including both agonists and antagonists.

## Structure-Activity Relationships and Analogue Performance

Modifications to the core Trp-Met-Asp-Phe-NH<sub>2</sub> sequence can dramatically alter receptor affinity and biological activity. Research has shown that the hydrophobic side chains of Trp, Met, and Phe are critical for binding.<sup>[14]</sup>

Compound/Analogue	Modification from CCK-4	Key Finding	Receptor Target	Source(s)
Boc-CCK4	N-terminal Boc protecting group instead of Cbz	Standard potent and selective CCK-B agonist.	CCK-B (Agonist)	[14]
Ac-CCK4[trans-3-(n-propylthio)-L-proline <sup>31</sup> ]	Met replaced with a substituted proline	Higher affinity for CCK-B receptor than Boc-CCK4.	CCK-B (Agonist)	[14]
Glp-Met-Asp-Phe-NH <sub>2</sub>	Trp replaced with Glp (pyroglutamic acid)	Retains significant insulin-releasing activity.	CCK-A/B (Agonist)	[15]
Pro-Met-Asp-Phe-NH <sub>2</sub>	Trp replaced with Pro (proline)	Retains significant insulin-releasing activity.	CCK-A/B (Agonist)	[15]
L-365,260	Non-peptide antagonist	Dose-dependently blocks CCK-4-induced panic attacks.	CCK-B (Antagonist)	[2][7]
CI-988	Non-peptide antagonist	Failed to affect CCK-4-induced symptoms in panic disorder patients in one study.	CCK-B (Antagonist)	[2][16]

These studies highlight that substitutions at the Met position can enhance CCK-B affinity, while modifications at the N-terminus can modulate other biological activities like insulin secretion. [14][15] The development of potent CCK-B antagonists like L-365,260 has been instrumental in confirming that the panicogenic effects of CCK-4 are mediated through this receptor subtype.[2][7]

## Experimental Protocols

The following protocols are provided as validated starting points for researchers. All procedures involving human subjects or animals must be approved by an appropriate institutional review board.

### Protocol: CCK-4 Challenge for Panic Induction in Humans

**Objective:** To induce a panic attack under controlled clinical conditions to assess the efficacy of an experimental anxiolytic drug.

**Methodology:**

- **Subject Recruitment:** Recruit participants (e.g., diagnosed with Panic Disorder) and healthy controls. Ensure all participants provide informed consent.
- **Setup:** Participants are comfortably seated in a quiet room. An intravenous (IV) catheter is inserted into a forearm vein. Baseline physiological measures (heart rate, blood pressure) and psychological ratings (e.g., Panic Symptom Scale, PSS) are recorded.[\[8\]](#)[\[17\]](#)
- **Drug Administration:**
  - Administer the experimental anxiolytic drug or placebo according to the study design (e.g., 2 hours prior to challenge).[\[16\]](#)
  - Administer a bolus IV injection of CCK-4 (e.g., 20-50 µg) or saline placebo over 5-10 seconds.[\[1\]](#)[\[7\]](#)[\[16\]](#) A double-blind design is critical.[\[7\]](#)
- **Data Collection:**
  - Continuously monitor heart rate and blood pressure for at least 20 minutes post-injection. [\[17\]](#)
  - Administer the PSS and other anxiety scales at fixed time points (e.g., 2, 5, 10, 15 minutes) post-injection.[\[8\]](#)

- A panic attack is typically defined by the subject experiencing a set number of symptoms according to DSM criteria.[7][17]
- Analysis: Compare the incidence and severity of panic symptoms, as well as physiological changes, between the active drug and placebo groups.

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## Protocol: Rodent Model of CCK-4-Induced Anxiety

Objective: To assess the anxiolytic potential of a test compound in a preclinical model.

Methodology:

- Animals: Use a validated rodent strain known to exhibit anxiogenic-like responses to CCK-4. [4] House animals under standard conditions.
- Apparatus: Utilize a standard anxiety behavioral test, such as the Elevated Plus Maze (EPM) or Light-Dark box.[4][9]
- Drug Administration:
  - Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
  - After an appropriate pretreatment time, administer CCK-4 (e.g., 3-30 µg/kg, i.p.) or saline. [10]
- Behavioral Testing:
  - Shortly after CCK-4 administration, place the animal in the testing apparatus (e.g., the center of the EPM).
  - Record behavior for a set duration (e.g., 5 minutes). Key measures for the EPM include time spent in the open arms and number of entries into the open arms.

- Analysis: Anxiolytic compounds are expected to reverse the effects of CCK-4, leading to an increase in open-arm exploration compared to the CCK-4 + vehicle group.[9]

## Alternative Research Applications

While primarily used in anxiety research, CCK-4 and its analogues have been studied in other physiological contexts:

- Gastrointestinal Function: CCK-4 is also known as tetragastrin and can stimulate gastric acid secretion.[18] Certain analogues have also been shown to be potent insulin secretagogues, suggesting a role in pancreatic endocrine function.[15][19]
- Memory and Learning: Some studies have indicated that CCK peptides can modulate memory processes, with CCK-4 shown to enhance habituation in certain behavioral tests.[4]

## Limitations and Future Directions

The primary limitation of CCK-4 as a potential therapeutic lead is its peptidic nature, which confers poor oral bioavailability and a short half-life.[6] This makes it unsuitable for chronic oral administration. However, its value lies in its utility as a research tool.

Future research is focused on leveraging the knowledge gained from CCK-4 studies to develop non-peptide, orally bioavailable CCK-B receptor antagonists.[3] While several candidates have been tested, clinical success in treating panic disorder has been limited, indicating the complex pathophysiology of the disease that likely involves multiple neurotransmitter systems beyond CCK.[2] Continued research using the CCK-4 challenge model will be essential for dissecting these complex interactions and developing more effective anxiolytic therapies.

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